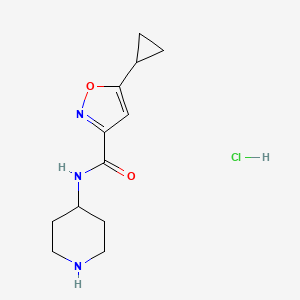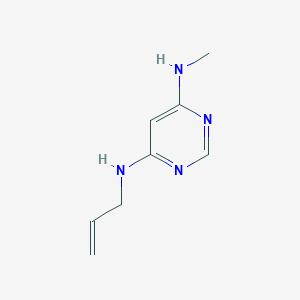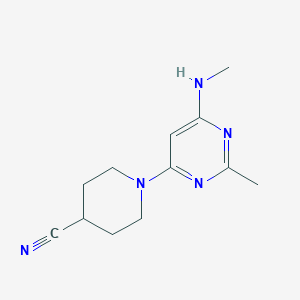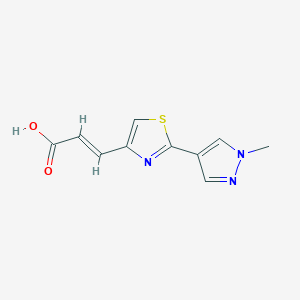
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride
Vue d'ensemble
Description
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride (5-CPIP) is a novel small molecule that has been used in a variety of scientific research applications. It is a cyclic compound that is composed of five carbon atoms, four nitrogen atoms, and one oxygen atom. 5-CPIP has a molecular weight of about 205.7 g/mol and is soluble in water. The compound has been used in a variety of research applications, such as as a potential drug target for treating cancer, for studying the effects of oxidative stress, and for studying the effects of inflammation.
Applications De Recherche Scientifique
Design and Synthesis in Herbicidal Activity
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride has been explored in the design and synthesis of compounds with herbicidal activity. A study demonstrated that derivatives of this compound exhibit significant herbicidal effects. This includes the inhibition of certain weeds, suggesting potential applications in agriculture (Sun et al., 2020).
Potential Antipsychotic Properties
Research into heterocyclic analogues of this compound has indicated potential antipsychotic properties. These analogues have been evaluated for their binding to dopamine and serotonin receptors, and their ability to antagonize certain responses in animal models, suggesting a possible role in the treatment of psychiatric disorders (Norman et al., 1996).
Synthesis and Crystal Structure Studies for Bioactivity
The compound has been involved in the synthesis of novel bioactive heterocycles, such as derivatives used in anti-HIV drugs. Understanding its crystal structure aids in the structural characterization of molecules and the study of their biological activity (Thimmegowda et al., 2009).
Application in CGRP Receptor Inhibition
Research has been conducted on derivatives of 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride for use as calcitonin gene-related peptide (CGRP) receptor antagonists. These derivatives have potential therapeutic applications, especially in conditions related to CGRP, such as migraine (Cann et al., 2012).
Propriétés
IUPAC Name |
5-cyclopropyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c16-12(14-9-3-5-13-6-4-9)10-7-11(17-15-10)8-1-2-8;/h7-9,13H,1-6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCVPPGUBIZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)


![4-(4-Bromo-2-fluorophenyl)-2-(2-pyrrolidin-1-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477838.png)

